

# Physical and chemical characteristics of 1-bromo-6-methoxynaphthalene

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## Compound of Interest

Compound Name: 6-Methoxy-1-bromo naphthalene

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An In-depth Technical Guide to 1-Bromo-6-methoxynaphthalene for Researchers and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-bromo-6-methoxynaphthalene (CAS No. 83710-62-7), a key intermediate in organic synthesis. While experimental data for this specific isomer is less prevalent than for its 2-bromo counterpart, this document synthesizes available information from chemical databases and extrapolates expected properties based on established chemical principles. The guide covers nomenclature, physicochemical properties, predicted spectroscopic characteristics, a detailed synthesis protocol, and its applications, particularly as a building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, synthetic chemists, and professionals in the field of drug development by providing both foundational knowledge and practical insights into the handling and application of this versatile molecule.

## Nomenclature and Structural Identification

1-Bromo-6-methoxynaphthalene is an aromatic organic compound featuring a naphthalene core substituted with a bromine atom at the 1-position and a methoxy group at the 6-position. It is crucial for researchers to distinguish this isomer from the more commonly cited 2-bromo-6-methoxynaphthalene (CAS No. 5111-65-9), as their physical properties and reactivity can differ.

- IUPAC Name: 1-bromo-6-methoxynaphthalene[1]

- CAS Number: 83710-62-7
- Molecular Formula:  $C_{11}H_9BrO$ [\[2\]](#)
- Synonyms: **6-Methoxy-1-bromo naphthalene**, Naphthalene, 1-bromo-6-methoxy-[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

Quantitative experimental data for 1-bromo-6-methoxynaphthalene is limited. The following table summarizes key physical and chemical properties, combining reported experimental values with high-quality computed data from established chemical databases.

Property	Value	Source
Molecular Weight	237.09 g/mol	[1][2]
Exact Mass	235.98368 Da	[1]
Boiling Point	324.7 ± 15.0 °C at 760 mmHg	
Melting Point	Not available (n/a)	[3]
Appearance	Expected to be a solid or oil at room temperature.	Inferred
LogP (Octanol/Water Partition Coefficient)	3.61 - 3.8	[1][2]
Topological Polar Surface Area (TPSA)	9.23 Å <sup>2</sup>	[1][2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	1	[2]
Rotatable Bonds	1	[2]
Solubility	Insoluble in water; expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone.	[4] (Inferred)

## Spectroscopic Characterization (Predicted)

Specific, experimentally verified spectra for 1-bromo-6-methoxynaphthalene are not readily available in public databases. However, based on its molecular structure, a skilled chemist can predict the key features expected in its NMR, IR, and Mass spectra. This predictive analysis is invaluable for compound identification and purity assessment during synthesis.

## Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

- **Methoxy Protons (-OCH<sub>3</sub>):** A sharp singlet would appear in the upfield region, likely around  $\delta$  3.9-4.0 ppm.
- **Aromatic Protons:** Six protons are attached to the naphthalene core, each in a unique chemical environment. Therefore, six distinct signals are expected in the aromatic region ( $\delta$  7.0-8.5 ppm). These would likely appear as doublets or multiplets due to coupling with neighboring protons. The proton peri to the bromine atom (at the 8-position) is expected to be the most downfield-shifted due to steric and electronic effects.

## Predicted <sup>13</sup>C NMR Spectrum

The carbon NMR spectrum should display 11 unique signals corresponding to each carbon atom in the molecule.

- **Methoxy Carbon (-OCH<sub>3</sub>):** A signal in the upfield region, typically around  $\delta$  55-56 ppm.
- **Aromatic Carbons:** Ten signals are expected in the aromatic region ( $\delta$  105-160 ppm). The carbon bearing the methoxy group (C6) would be significantly upfield-shifted, while the carbon attached to the bromine (C1) would also show a characteristic shift.

## Predicted IR Spectrum

The infrared spectrum provides information about the functional groups present. Key absorption bands would include:

- ~3050-3100 cm<sup>-1</sup>: Aromatic C-H stretching.
- ~1600, 1500, 1450 cm<sup>-1</sup>: Aromatic C=C ring stretching vibrations.
- ~1250-1200 cm<sup>-1</sup>: Aryl-O (ether) asymmetric stretching.
- ~1050-1000 cm<sup>-1</sup>: Aryl-O (ether) symmetric stretching.
- ~600-500 cm<sup>-1</sup>: C-Br stretching.

## Predicted Mass Spectrum

Mass spectrometry is critical for confirming molecular weight and elemental composition.

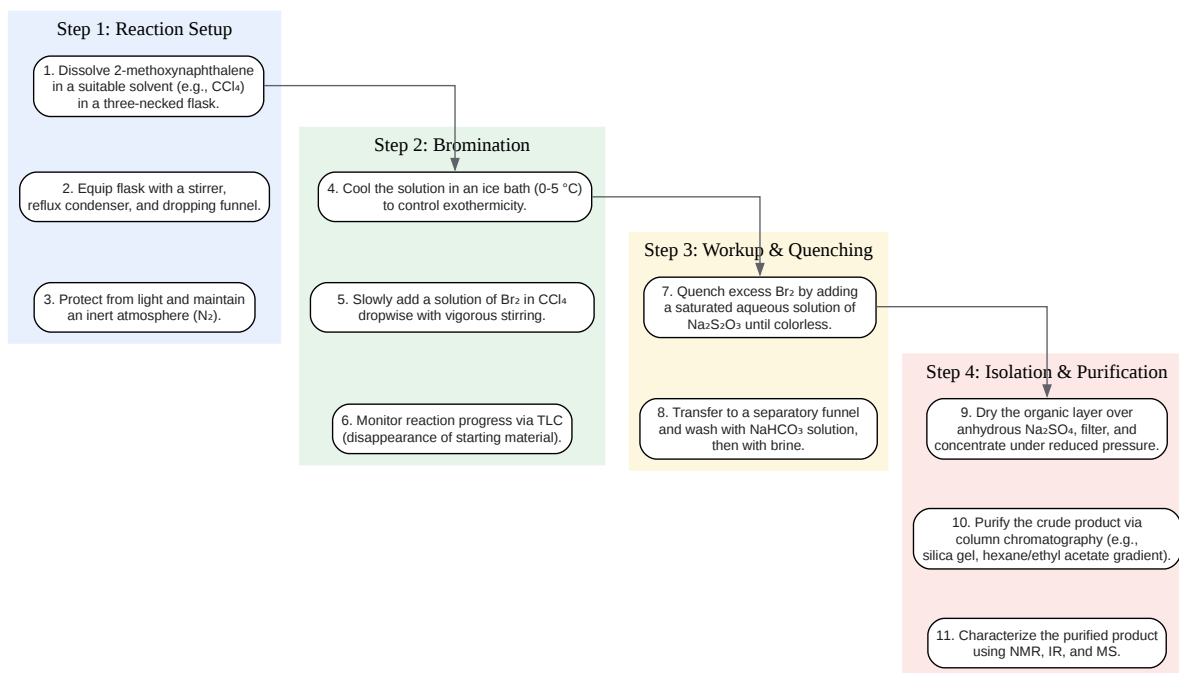
- **Molecular Ion ( $M^+$ ):** A prominent feature would be the molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with two signals of nearly equal intensity: one for the isotope  $^{79}\text{Br}$  (at  $m/z \approx 236$ ) and one for the isotope  $^{81}\text{Br}$  (at  $m/z \approx 238$ ). This isotopic pattern is a definitive indicator of a monobrominated compound.
- **Fragmentation:** Common fragmentation pathways would involve the loss of the bromine atom ( $[M-\text{Br}]^+$ ) or the methoxy group ( $[M-\text{OCH}_3]^+$ ).

## Synthesis and Purification

1-Bromo-6-methoxynaphthalene is not commonly available from major suppliers, often requiring custom synthesis. A plausible and efficient laboratory-scale synthesis can be adapted from patented industrial processes for related isomers.<sup>[5][6]</sup> The strategy involves the selective bromination of 2-methoxynaphthalene. Due to the activating nature of the methoxy group, direct bromination tends to yield multiple products. A common industrial approach for a related isomer involves a two-step "bromo-debromo" process to achieve regioselectivity.<sup>[6]</sup>

## Proposed Synthetic Workflow: Bromination of 2-Methoxynaphthalene

This protocol is a representative procedure based on established chemical principles for electrophilic aromatic substitution on naphthalene systems.



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Caption: Proposed workflow for the synthesis of 1-bromo-6-methoxynaphthalene.

## Detailed Protocol and Scientific Rationale

- Reaction Setup: 2-methoxynaphthalene (1.0 eq) is dissolved in a non-polar solvent like carbon tetrachloride ( $\text{CCl}_4$ ) or dichloromethane (DCM).

- Rationale: These solvents are inert to the reaction conditions and effectively dissolve the starting material. The reaction is protected from light because bromine is light-sensitive and can form radicals, leading to unwanted side reactions.
- Bromination: The solution is cooled to 0-5 °C. A solution of bromine (Br<sub>2</sub>, 1.05 eq) in the same solvent is added dropwise.
  - Rationale: The methoxy group is an ortho-, para-director and strongly activating. Cooling the reaction is critical to control the exothermic reaction and to minimize the formation of poly-brominated byproducts. The 1-position (alpha) of naphthalene is kinetically favored for electrophilic substitution over other positions.
- Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the 2-methoxynaphthalene spot is consumed.
  - Rationale: TLC provides a quick and effective way to determine the endpoint of the reaction, preventing over-reaction and the formation of impurities.
- Workup: The reaction is quenched with a saturated solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to destroy any unreacted bromine. The organic layer is then washed with sodium bicarbonate (NaHCO<sub>3</sub>) solution to remove acidic byproducts like HBr, followed by a brine wash.
  - Rationale: Quenching is a crucial safety step. The subsequent washes ensure that the crude product is free of acidic impurities that could interfere with purification.
- Purification: The crude product is purified by column chromatography on silica gel.
  - Rationale: Due to the potential formation of isomeric byproducts (e.g., bromination at other positions), column chromatography is essential to isolate the desired 1-bromo-6-methoxynaphthalene isomer with high purity.

## Chemical Reactivity and Applications in Drug Development

1-Bromo-6-methoxynaphthalene is a valuable synthetic intermediate due to the versatile reactivity of the C-Br bond. It serves as a precursor for introducing the 6-methoxynaphthyl

moiety into larger molecules.

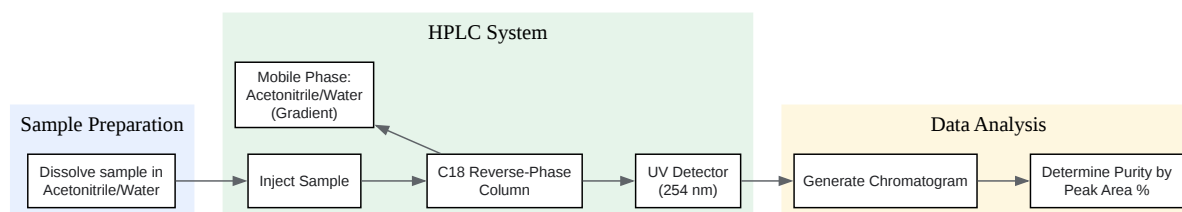
- **Cross-Coupling Reactions:** The aryl bromide functionality is an excellent handle for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
- **Grignard Reagent Formation:** The compound can be converted into a Grignard reagent by reacting with magnesium metal.<sup>[7]</sup> This nucleophilic organometallic species can then be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, esters) to build more complex molecular scaffolds.
- **Intermediate for Naproxen Analogs:** While 2-bromo-6-methoxynaphthalene is a direct precursor to the anti-inflammatory drug Naproxen,<sup>[5][8]</sup> the 1-bromo isomer serves as a valuable tool for synthesizing novel analogs and derivatives. By modifying the substitution pattern on the naphthalene ring, medicinal chemists can explore new structure-activity relationships (SAR) to develop drugs with improved efficacy, selectivity, or pharmacokinetic profiles.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 1-bromo-6-methoxynaphthalene and for monitoring reaction progress.

- **Method:** A reverse-phase (RP) HPLC method is typically suitable.<sup>[9]</sup>
- **Stationary Phase:** C18 column.
- **Mobile Phase:** A gradient of acetonitrile and water, often with a small amount of acid modifier like formic acid (for MS compatibility) or phosphoric acid.<sup>[9]</sup>
- **Detection:** UV detection, typically at a wavelength where the naphthalene ring system strongly absorbs (e.g., ~254 nm).





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Caption: General workflow for purity analysis by reverse-phase HPLC.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-bromo-6-methoxynaphthalene is not widely available, the safety precautions should be based on those for structurally similar aryl bromides. The 2-bromo isomer is classified as an irritant and harmful if swallowed.

- GHS Hazard Statements (for 2-bromo isomer): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures:
  - Handle in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
  - Avoid inhalation of dust or vapors.
  - Avoid contact with skin and eyes.
  - Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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